

physicochemical properties of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine

Cat. No.: B1282826

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An In-depth Technical Guide to the Physicochemical Properties of **3-Bromo-2-chloro-5-(trifluoromethyl)pyridine**

Introduction

3-Bromo-2-chloro-5-(trifluoromethyl)pyridine, identified by the CAS Number 71701-92-3, is a halogenated pyridine derivative of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science.^{[1][2]} Its molecular structure, featuring a pyridine core functionalized with a trifluoromethyl group, a bromine atom, and a chlorine atom, makes it an exceptionally versatile synthetic intermediate.^[1] The trifluoromethyl (-CF₃) group is known to enhance crucial properties such as lipophilicity, metabolic stability, and binding affinity in bioactive molecules, while the bromine and chlorine atoms serve as reactive sites for various cross-coupling reactions.^[1] This guide provides a comprehensive overview of its core physicochemical properties, experimental methodologies for their determination, and its role in chemical synthesis.

Physicochemical Data

The key physicochemical properties of **3-Bromo-2-chloro-5-(trifluoromethyl)pyridine** are summarized in the table below. These parameters are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |
|-------------------|--|-----------|
| CAS Number | 71701-92-3 | [3][4] |
| Molecular Formula | C ₆ H ₂ BrClF ₃ N | [4][5][6] |
| Molecular Weight | 260.44 g/mol | [2][4] |
| Melting Point | 28-32 °C | [4][6] |
| Flash Point | 98.9 °C (210.0 °F) | [4] |
| Physical Form | Solid | [4][6] |
| Appearance | White solid; Brown to Yellow solid | [3][6] |
| Purity | ≥97% | [4][6] |
| InChI Key | GVQLMGPWTHAUPV-UHFFFAOYSA-N | [4][5] |
| SMILES | FC(F)(F)c1cnc(Cl)c(Br)c1 | [4] |

Experimental Protocols

The determination of the physicochemical properties listed above follows standardized laboratory procedures. While specific protocols for this compound are proprietary to manufacturers, the general methodologies are well-established.

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity and is determined as a temperature range from the initial to the complete melting of the material.

- **Sample Preparation:** A small, dry sample of **3-Bromo-2-chloro-5-(trifluoromethyl)pyridine** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus (such as a Thiele tube or a digital device like the Vernier Melt Station) is used.[7]

- Procedure: The capillary tube is placed in the apparatus, which is heated slowly (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
- Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[7]

Flash Point Determination

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source.

- Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Cleveland open-cup) is typically used. For a compound with a flash point around 99°C, a closed-cup method is standard.[6][8]
- Procedure: The sample is placed in the test cup and slowly heated at a constant rate. A test flame is periodically passed over the cup.
- Measurement: The flash point is the lowest temperature at which the application of the test flame causes the vapor above the sample to ignite.[8]

Synthesis and Reactivity

3-Bromo-2-chloro-5-(trifluoromethyl)pyridine is a valuable building block precisely because of the differential reactivity of its halogen substituents, enabling sequential and site-selective modifications.

Synthetic Pathway

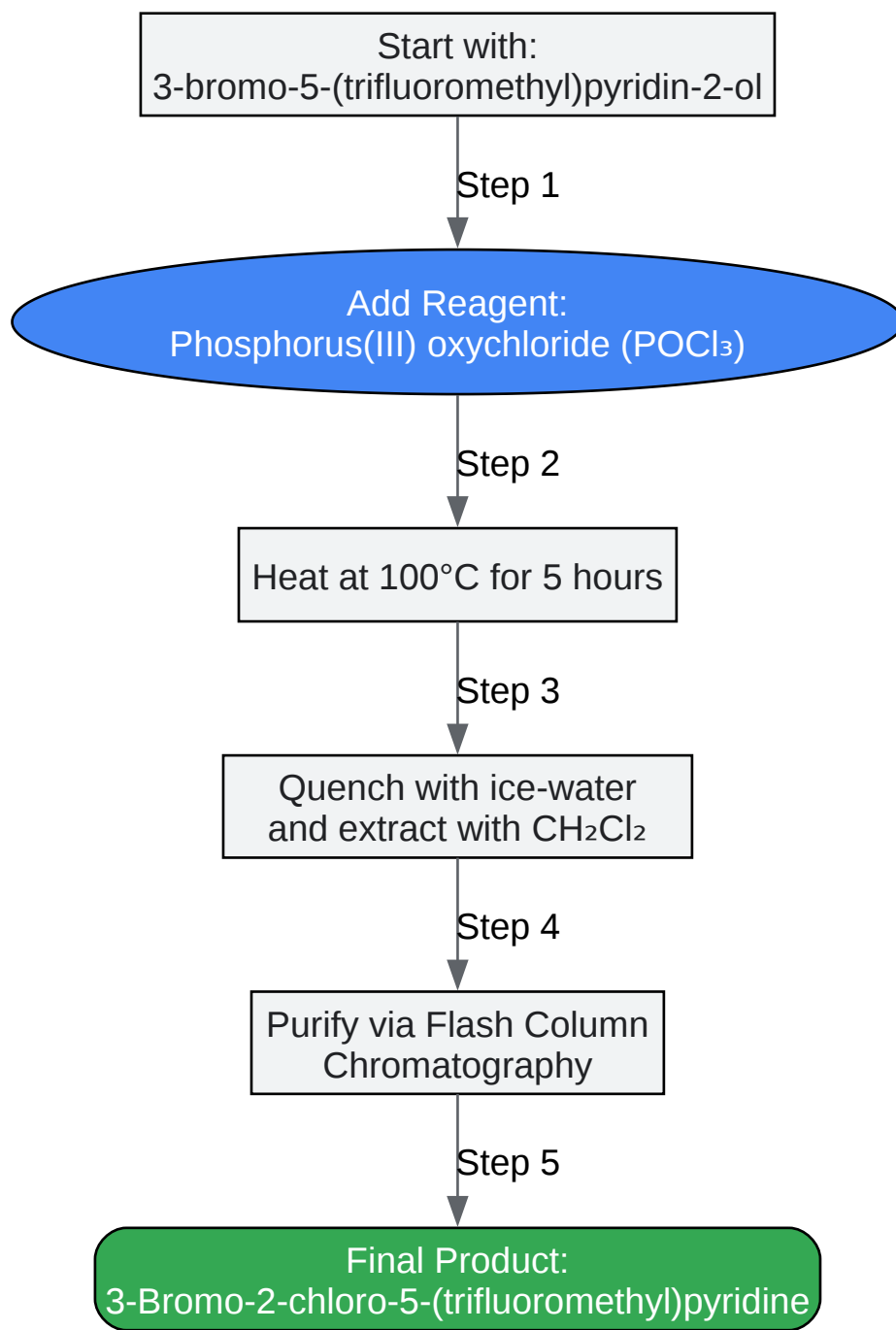
A common laboratory-scale synthesis involves the chlorination of a pyridinol precursor.[3]

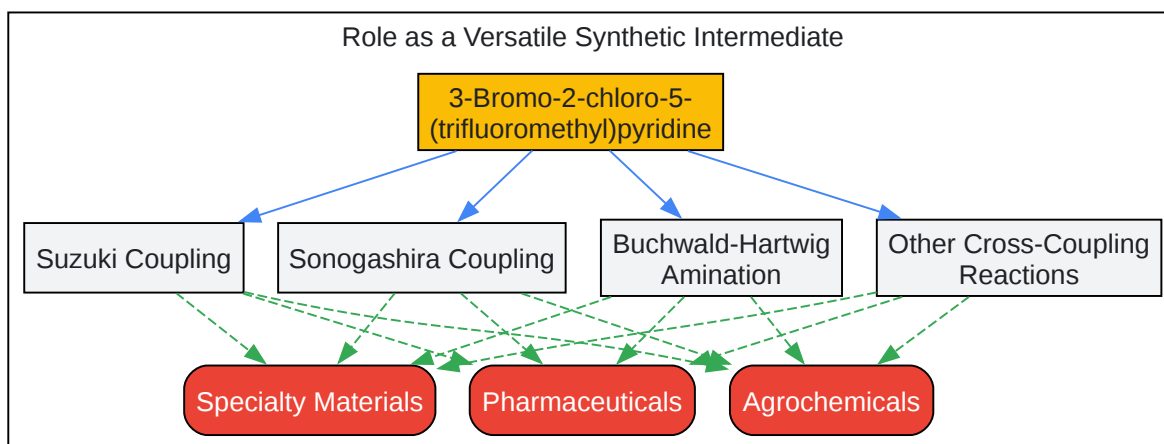
- Reactants: The synthesis starts with 3-bromo-5-(trifluoromethyl)pyridin-2-ol.[3]
- Reagent: Phosphorus(III) oxychloride (POCl₃) is used as the chlorinating agent.[3]

- Process: The starting material is heated with POCl_3 . After the reaction is complete, the mixture is carefully quenched with ice-water and extracted. The crude product is then purified, typically by flash column chromatography, to yield the final compound as a white solid.[3]

The workflow for this synthesis is illustrated in the diagram below.

Synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine





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